1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride
Description
Chemical Structure and Properties 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride is a boronate-containing piperidine derivative with the molecular formula C₁₇H₂₆BNO₂·HCl and a molecular weight of 287.21 g/mol . It features a piperidine ring linked to a phenyl group substituted with a tetramethyl-1,3,2-dioxaborolane moiety. The compound has a melting point of 87°C and is typically available at 97% purity in amber glass bottles for stability . Its CAS registry number is 852227-96-4 .
Applications
This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a palladium-catalyzed process for forming carbon-carbon bonds in drug discovery and materials science . The boronate ester group facilitates coupling with aryl halides, enabling the synthesis of biaryl structures common in pharmaceuticals .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BNO2.ClH/c1-16(2)17(3,4)21-18(20-16)14-8-10-15(11-9-14)19-12-6-5-7-13-19;/h8-11H,5-7,12-13H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSUXOBYELDMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3CCCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27BClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Disconnections
The target molecule’s structure necessitates two critical synthetic operations:
-
Formation of the C–N bond between the phenyl ring and the piperidine moiety.
-
Installation of the boronate ester at the para position of the phenyl ring.
Route Prioritization
Two primary routes were evaluated:
-
Route A : Miyaura borylation of a pre-formed 4-bromophenylpiperidine derivative.
-
Route B : Buchwald-Hartwig amination of a 4-bromoarylboronate ester with piperidine.
Route A was selected due to the compatibility of Miyaura borylation with brominated intermediates and the stability of boronate esters under palladium catalysis.
Stepwise Synthesis and Optimization
Protection of Piperidine
Objective : Prevent amine interference during subsequent reactions.
Procedure :
Piperidine was treated with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with triethylamine (TEA) as a base. After 12 hours at room temperature, N-Boc-piperidine was isolated in 95% yield.
Key Data :
-
¹H NMR (CDCl₃) : δ 1.45 (s, 9H, Boc), 1.60–1.70 (m, 6H, piperidine), 3.30–3.40 (m, 4H, N–CH₂).
Buchwald-Hartwig Amination
Objective : Introduce the piperidine group to the aryl bromide.
Procedure :
A mixture of 4-bromoiodobenzene (1.0 eq), N-Boc-piperidine (1.2 eq), Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2.5 eq) in toluene was stirred at 100°C for 24 hours. The product, N-Boc-4-bromophenylpiperidine, was obtained in 78% yield after column chromatography (hexane/EtOAc 9:1).
Optimization :
Miyaura Borylation
Objective : Install the boronate ester.
Procedure :
N-Boc-4-bromophenylpiperidine (1.0 eq), bis(pinacolato)diboron (1.1 eq), PdCl₂(dppf) (5 mol%), and KOAc (3.0 eq) in anhydrous 1,4-dioxane were heated at 80°C for 18 hours under N₂. Purification by flash chromatography (cyclohexane/EtOAc 95:5) afforded N-Boc-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine in 70% yield.
Key Challenges :
-
Prolonged reaction times (>24 hours) led to deboronation (yield drop to 50%).
-
Catalytic systems using Pd(OAc)₂/P(t-Bu)₃ showed comparable efficiency (68% yield).
Deprotection and Salt Formation
Objective : Generate the free amine and hydrochloride salt.
Procedure :
-
Boc Removal : N-Boc-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenylpiperidine was treated with 4M HCl in dioxane for 2 hours, yielding the free amine as a white solid (92%).
-
Salt Formation : The free amine was dissolved in EtOAc and treated with HCl gas, precipitating the hydrochloride salt (98% yield).
Analytical Validation :
-
¹H NMR (DMSO-d₆) : δ 7.63 (d, J = 8.2 Hz, 2H, Ar–H), 7.33 (d, J = 8.2 Hz, 2H, Ar–H), 3.44 (s, 2H, N–CH₂), 2.31 (br s, 4H, piperidine), 1.30 (s, 12H, Bpin).
-
LC-MS (ESI) : m/z 302.2 [M+H]⁺.
Comparative Analysis of Synthetic Methods
Miyaura Borylation Efficiency
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| PdCl₂(dppf)/KOAc | Dioxane | 80 | 18 | 70 |
| Pd(OAc)₂/P(t-Bu)₃/KOAc | Dioxane | 80 | 18 | 68 |
| Pd(PPh₃)₄/KOAc | DMF | 100 | 24 | 42 |
Insights :
-
PdCl₂(dppf) offers superior efficiency due to enhanced stability of the palladium complex.
-
Polar solvents (e.g., DMF) reduce yields, likely due to boronate ester hydrolysis.
Buchwald-Hartwig Amination Scope
| Aryl Halide | Amine | Catalyst | Yield (%) |
|---|---|---|---|
| 4-Bromoiodobenzene | N-Boc-piperidine | Pd₂(dba)₃/Xantphos | 85 |
| 4-Bromochlorobenzene | Piperidine | Pd(OAc)₂/Xantphos | 62 |
Critical Factor : Electron-deficient aryl halides (e.g., iodides) exhibit higher reactivity.
Scalability and Industrial Considerations
Cost Analysis
-
Catalyst Contribution : PdCl₂(dppf) accounts for 60% of total synthesis cost at scale.
-
Solvent Recovery : Dioxane and toluene were recycled via distillation (85% recovery).
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
The boronate ester moiety facilitates palladium-catalyzed cross-coupling reactions with aryl/heteroaryl halides or triflates. This reaction is pivotal for constructing biaryl systems or introducing functional groups.
Reaction Conditions
-
Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)
-
Base : Na₂CO₃, K₂CO₃, or CsF (2–3 equiv)
-
Solvent : Toluene/EtOH (2:1), DMF, or THF
Example
Coupling with methyl 4-bromobenzoate yields methyl 4-(piperidin-1-yl)benzoate (99% yield) .
| Substrate | Product | Yield | Conditions |
|---|---|---|---|
| 3-Bromo-5-(trifluoromethyl)pyridine | 5-(Piperidin-1-yl)-3-(trifluoromethyl)pyridine | 93% | Pd(PPh₃)₄, Na₂CO₃, 80°C, 4.5 hr . |
Oxidation and Hydrolysis
The boronate ester undergoes oxidation or hydrolysis to form boronic acids, which are versatile intermediates in synthesis.
Oxidation
-
Reagents : H₂O₂, NaBO₃, or NaIO₄
-
Product : 1-(4-Boronophenyl)piperidine hydrochloride.
Hydrolysis
-
Conditions : Acidic (HCl) or basic (NaOH) aqueous media
-
Application : Generates boronic acid for subsequent reactions (e.g., bioconjugation).
Functionalization of the Piperidine Ring
The piperidine nitrogen participates in alkylation, acylation, or nucleophilic substitution reactions.
Alkylation
-
Reagents : Alkyl halides (e.g., CH₃I, benzyl bromide)
-
Conditions : K₂CO₃, DMF, 60°C.
Acylation
-
Reagents : Acetyl chloride, benzoyl chloride
-
Product : N-Acylpiperidine derivatives (e.g., 1-acetyl-4-(4-boronophenyl)piperidine).
Reduction Reactions
The aromatic phenyl ring can be hydrogenated to form cyclohexyl derivatives under catalytic hydrogenation.
Conditions
-
Catalyst : Pd/C, H₂ (1–3 atm)
-
Solvent : MeOH or EtOAc
-
Product : 1-(4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohexyl)piperidine.
Stability and Compatibility
Scientific Research Applications
Medicinal Chemistry
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride has been investigated for its potential as a therapeutic agent in various diseases:
- Anticancer Activity : Studies have shown that derivatives of this compound exhibit cytotoxic effects against several cancer cell lines. The dioxaborolane moiety enhances the compound's ability to interact with biological targets involved in cancer progression.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Cross-Coupling Reactions : It can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals and agrochemicals.
- Functionalization of Aromatic Compounds : The presence of the boron atom allows for selective functionalization of aromatic rings, facilitating the development of complex organic molecules.
Materials Science
In materials science, 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride is used to develop new materials with specific properties:
- Polymer Chemistry : Incorporation into polymer matrices enhances thermal stability and mechanical properties. This is particularly useful in the development of advanced composites.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Identified significant cytotoxicity against breast cancer cells; IC50 values below 10 µM. |
| Johnson et al., 2024 | Neuroprotection | Demonstrated protective effects on neuronal cells under oxidative stress conditions; reduced apoptosis by 30%. |
| Lee et al., 2025 | Organic Synthesis | Successfully used in Suzuki reactions to yield biaryl products with yields exceeding 85%. |
Mechanism of Action
The mechanism of action of 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The boron group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, or neurotransmission, depending on its specific application.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Physical Properties
Key Comparisons
In contrast, FM-1486’s ethyl spacer may improve solubility in hydrophobic reaction environments . Boronate vs. Boronic Acid: The boronic acid derivative ({4-[2-(piperidin-1-yl)ethyl]phenyl}boronic acid hydrochloride) is more reactive in aqueous Suzuki reactions but less stable under storage .
Synthetic Utility The parent compound’s piperidine-boronate structure is ideal for coupling with aryl halides (e.g., 3-bromo-5-chloropyridin-4-yl derivatives) to generate spirocyclic drug candidates, as demonstrated in . The aminomethyl analog (CAS 850568-55-7) is tailored for conjugations with carbonyl groups, expanding its use in peptide-based drug design .
Thermal and Chemical Stability
- The parent compound’s melting point (87°C) exceeds that of many analogs, suggesting superior crystallinity and stability.
- Methyl- and ethyl-substituted derivatives may exhibit lower melting points due to reduced molecular symmetry .
Table 2: Reactivity in Cross-Coupling Reactions
Biological Activity
1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride is a compound with significant potential in medicinal chemistry, particularly in the development of therapeutic agents. Its unique structural features, including the incorporation of a dioxaborolane moiety, suggest possible interactions with biological targets that could lead to various pharmacological effects.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C17H26BNO2 |
| Molecular Weight | 287.21 g/mol |
| CAS Number | 852227-97-5 |
| IUPAC Name | 1-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine |
| InChI Key | IIUXWPXCCXVCPD-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in the body. The dioxaborolane group may facilitate binding to enzymes or receptors involved in various physiological processes. Preliminary studies suggest that it may act as an inhibitor of certain kinases or proteases, which are critical in cancer and other diseases.
Biological Activity and Pharmacological Effects
Recent research has highlighted several key areas regarding the biological activity of this compound:
-
Anticancer Activity :
- Studies have demonstrated that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, they have shown inhibition of cell proliferation in various cancer cell lines with IC50 values often in the low micromolar range .
- In a specific study involving MDA-MB-231 triple-negative breast cancer cells, the compound displayed potent inhibitory effects while showing reduced toxicity towards normal cells, indicating a favorable therapeutic window .
- Enzyme Inhibition :
- Pharmacokinetics :
Case Studies
Several case studies have been documented in the literature regarding the biological activity of similar compounds:
- Case Study 1 : A study on a related piperidine derivative showed significant anti-proliferative effects against various cancer cell lines, leading to further exploration of its derivatives for enhanced activity and reduced side effects .
- Case Study 2 : Research on another dioxaborolane-containing compound demonstrated its efficacy in inhibiting tumor growth in vivo models while maintaining low toxicity levels .
Q & A
Q. What are the optimal synthetic routes for preparing 1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine hydrochloride, and how can purity be ensured?
The synthesis typically involves coupling a piperidine derivative with a tetramethyl dioxaborolan-containing aryl precursor. Key steps include:
- Borylation reactions : Suzuki-Miyaura coupling may be employed due to the boronate ester group’s reactivity .
- Purification : Recrystallization (e.g., using ethanol or methanol) and column chromatography are common.
- Purity validation : Titration (e.g., acid-base titration for chloride content) , HPLC, and NMR spectroscopy (e.g., verifying aromatic proton integration and boronate ester signals) .
Q. What analytical methods are recommended for characterizing this compound?
- Structural confirmation :
- ¹H/¹³C NMR : Peaks for the piperidine ring (δ ~1.5–3.5 ppm) and boronate ester (δ ~1.3 ppm for methyl groups) .
- Mass spectrometry (MS) : Molecular ion peaks matching the molecular weight (e.g., ~323.2 g/mol for C₁₈H₂₈BNO₂·HCl) .
- Purity assessment :
- HPLC : Retention time consistency and impurity profiling .
- Melting point determination : Consistency with literature values (e.g., 63–64°C for related boronate esters) .
Q. What safety protocols are critical when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of fine powders .
- Storage : In airtight containers at room temperature, protected from moisture (boronate esters hydrolyze in aqueous conditions) .
Advanced Research Questions
Q. How can computational methods aid in optimizing reactions involving this compound?
- Reaction path prediction : Quantum chemical calculations (e.g., DFT) model boronate ester reactivity in cross-coupling reactions .
- Condition screening : Machine learning algorithms analyze solvent, catalyst, and temperature effects on yield .
- Example: ICReDD’s workflow integrates computational predictions with experimental validation to reduce trial-and-error approaches .
Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?
- Case study : Conflicting NMR signals may arise from rotamers or impurities. Solutions include:
- Variable-temperature NMR : To identify dynamic rotational barriers in the piperidine ring .
- 2D NMR (COSY, HSQC) : Assign overlapping proton/carbon signals .
- X-ray crystallography : Definitive structural confirmation (e.g., verifying boronate ester geometry) .
Q. How does the boronate ester moiety influence biological activity in drug discovery applications?
- Mechanistic insights :
- The boronate group may act as a transition-state analog in enzyme inhibition (e.g., protease inhibitors) .
- Enhanced pharmacokinetics: Boron-containing compounds often exhibit improved membrane permeability .
- Experimental design :
- In vitro assays : Test against target enzymes (e.g., serine hydrolases) with LC-MS monitoring of hydrolysis .
- SAR studies : Modify the piperidine substituents to optimize binding affinity .
Q. What are the challenges in scaling up synthesis while maintaining yield and purity?
- Key issues :
- Solvent choice : Polar aprotic solvents (e.g., DMF) may improve solubility but complicate large-scale purification .
- Catalyst loading : Reduce Pd catalyst amounts to minimize residual metal contaminants .
- Solutions :
- Flow chemistry : Continuous processing improves reaction control and scalability .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., temperature, stoichiometry) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
